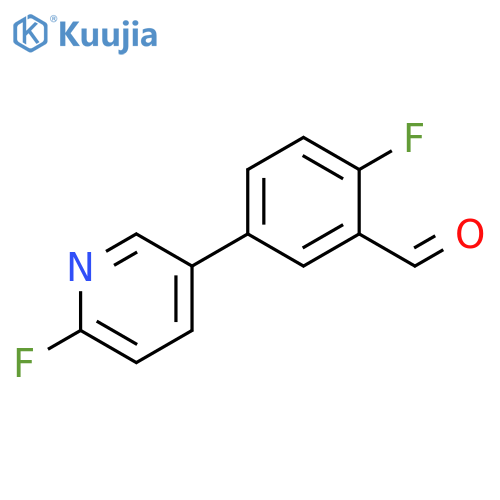

Cas no 1206969-49-4 (2-Fluoro-5-(6-Fluoropyridin-3-yl)benzaldehyde)

1206969-49-4 structure

商品名:2-Fluoro-5-(6-Fluoropyridin-3-yl)benzaldehyde

CAS番号:1206969-49-4

MF:C12H7F2NO

メガワット:219.186889886856

CID:4577282

2-Fluoro-5-(6-Fluoropyridin-3-yl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-5-(6-Fluoropyridin-3-yl)benzaldehyde

-

- インチ: 1S/C12H7F2NO/c13-11-3-1-8(5-10(11)7-16)9-2-4-12(14)15-6-9/h1-7H

- InChIKey: BJMJZEFCAYFGRH-UHFFFAOYSA-N

- ほほえんだ: C(=O)C1=CC(C2=CC=C(F)N=C2)=CC=C1F

2-Fluoro-5-(6-Fluoropyridin-3-yl)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC430554-500mg |

2-Fluoro-5-(6-Fluoropyridin-3-yl)benzaldehyde |

1206969-49-4 | 500mg |

£303.00 | 2023-09-02 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00850272-1g |

2-FLuoro-5-(6-fluoropyridin-3-yl)benzaldehyde |

1206969-49-4 | 95% | 1g |

¥4417.0 | 2023-04-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1577142-1g |

2-Fluoro-5-(6-fluoropyridin-3-yl)benzaldehyde |

1206969-49-4 | 98% | 1g |

¥5742.00 | 2024-08-09 |

2-Fluoro-5-(6-Fluoropyridin-3-yl)benzaldehyde 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

1206969-49-4 (2-Fluoro-5-(6-Fluoropyridin-3-yl)benzaldehyde) 関連製品

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量